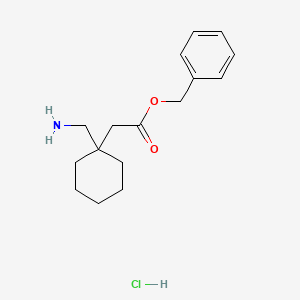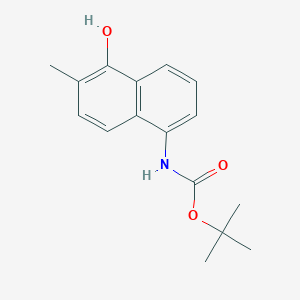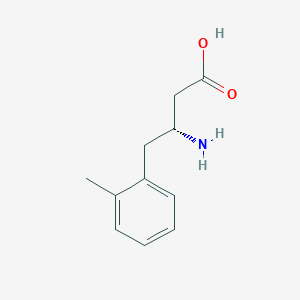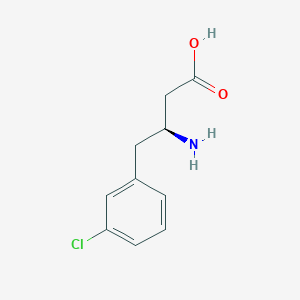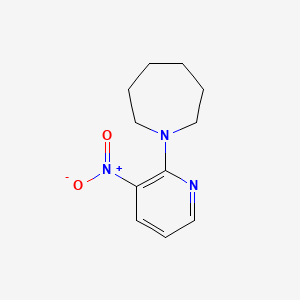
1-(3-Nitropyridin-2-yl)azepane
Vue d'ensemble
Description
1-(3-Nitropyridin-2-yl)azepane is a useful research compound. Its molecular formula is C11H15N3O2 and its molecular weight is 221.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Nitropyridin-2-yl)azepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitropyridin-2-yl)azepane including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Stereodefined Aminoalkenes : A study by Couty et al. (2006) explored the synthesis of enantiomerically pure 3-alkenylpyrrolidines and substituted azepanes from 2-alkenylazetidinium trifluoromethanesulfonate salts. This process exhibited high chemoselectivity dependent on the nature of the base and stereochemistry of the intermediate ammonium ylide, demonstrating its potential in the synthesis of complex organic compounds (Couty et al., 2006).
Microwave-Assisted Synthesis : Schultz et al. (2010) reported the microwave-assisted condensation of azepan-4-ones with 3,5-dinitro-1-methylpyridin-2-one in the presence of ammonia. This method enabled the efficient synthesis of nitro-substituted tetrahydropyridoazepines, indicating its utility in organic synthesis and possibly pharmaceutical applications (Schultz et al., 2010).
Lewis Acid-Promoted Conjugate Addition : A study by Denmark and Xie (2007) developed a gamma-selective conjugate addition of 1-silyl-substituted dienol ethers to nitroalkenes activated by Lewis acids. This process is significant for synthesizing azepanes under reductive conditions, offering applications in synthetic chemistry (Denmark & Xie, 2007).
Analysis of Azepane Isomers in Designer Drugs : Nakajima et al. (2012) conducted an analysis of azepane isomers in unregulated drugs, highlighting the presence of novel compounds in commercial products. This study underscores the importance of azepane derivatives in the context of forensic toxicology and drug analysis (Nakajima et al., 2012).
Synthesis of Polyhydroxylated Azepanes : Estévez et al. (2010) described the synthesis of novel polyhydroxylated azepanes from d-mannose. The synthesized azepanes exhibited selective inhibition against α-l-fucosides, indicating potential applications in glycosidase inhibition (Estévez et al., 2010).
Propriétés
IUPAC Name |
1-(3-nitropyridin-2-yl)azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)10-6-5-7-12-11(10)13-8-3-1-2-4-9-13/h5-7H,1-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYKPJZAGVYWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Nitropyridin-2-yl)azepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



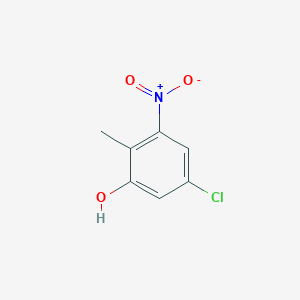

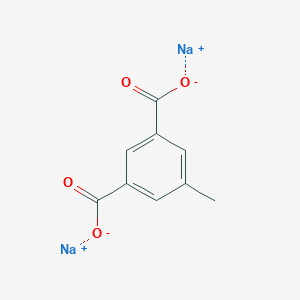

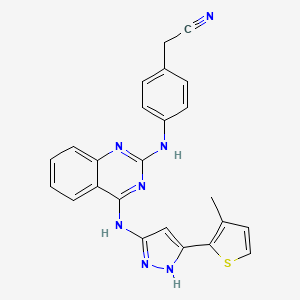
![6-Bromo-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine](/img/structure/B8030421.png)
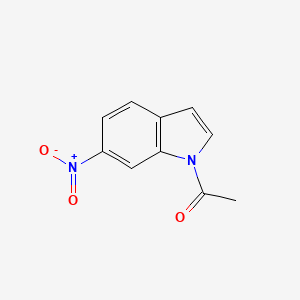
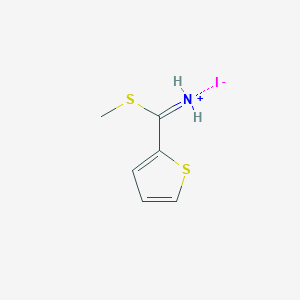
![(3AR,5R,5aS,8aS,8bR)-5-ethyl-2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran](/img/structure/B8030447.png)
![(4AR,6S,7R,8S,8aR)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diyl dipicolinate](/img/structure/B8030449.png)
